Pnala

Description

Properties

IUPAC Name |

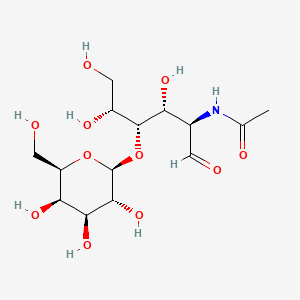

N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)9(21)13(7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESSGHHCXGBPAJ-ZBELOFFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82441-98-3 | |

| Details | Compound: D-Glucose, 2-(acetylamino)-2-deoxy-4-O-β-D-galactopyranosyl-, homopolymer | |

| Record name | D-Glucose, 2-(acetylamino)-2-deoxy-4-O-β-D-galactopyranosyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82441-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

383.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Poly-N-acetyllactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32181-59-2, 82441-98-3 | |

| Record name | N-Acetyllactosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32181-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyllactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032181592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-N-acetyllactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082441983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYL LACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y5B2K5OOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Poly-N-acetyllactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is [Compound] and its mechanism of action?

An In-Depth Technical Guide to IACS-6274: Mechanism of Action and Therapeutic Potential

Introduction

IACS-6274 is an orally bioavailable, potent, and selective small-molecule inhibitor of glutaminase-1 (GLS1).[1] Discovered and developed by the Therapeutics Discovery division at The University of Texas MD Anderson Cancer Center, this compound targets a key node in cancer metabolism and is under investigation as a therapeutic agent for advanced solid tumors.[2] Many cancer cells exhibit a dependency on the amino acid glutamine to fuel essential metabolic processes, a state often referred to as "glutamine addiction." IACS-6274 disrupts these processes, leading to selective anti-tumor effects. This guide provides a comprehensive overview of the mechanism of action, preclinical rationale, and clinical data for IACS-6274.

Mechanism of Action

The primary molecular target of IACS-6274 is the kidney-type glutaminase (B10826351) (GLS1) enzyme. GLS1 catalyzes the first and rate-limiting step in glutaminolysis, the hydrolysis of glutamine to glutamate (B1630785).[1] By inhibiting GLS1, IACS-6274 blocks the production of glutamate, which has several downstream consequences for cancer cells:

-

Disruption of the TCA Cycle: Glutamate is a key anaplerotic substrate that replenishes the tricarboxylic acid (TCA) cycle, a central hub for cellular energy production and biosynthesis. Inhibition of its production cripples the bioenergetic capacity of glutamine-dependent tumors.

-

Impaired Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant. By depleting the glutamate pool, IACS-6274 inhibits GSH synthesis, leading to an accumulation of reactive oxygen species (ROS), oxidative stress, and DNA damage.[3]

-

Inhibition of Nucleotide and Amino Acid Synthesis: The nitrogen from glutamine, via glutamate, is used for the synthesis of non-essential amino acids and nucleotides, which are critical for rapidly proliferating cells.

This multi-pronged metabolic attack selectively targets cancer cells that are highly dependent on glutaminolysis for survival and proliferation.[4]

Signaling Pathway Diagram

Caption: Mechanism of action of IACS-6274 in a cancer cell.

Biomarkers of Sensitivity and Resistance

Translational studies have identified key molecular markers that predict sensitivity to IACS-6274, enabling a biomarker-driven clinical development strategy.

-

Asparagine Synthetase (ASNS) Expression: A primary determinant of sensitivity, particularly in ovarian cancer, is the expression level of ASNS.[3] ASNS can produce aspartate and glutamate from asparagine, providing an alternative source of glutamate when GLS1 is inhibited. Therefore, tumors with low or absent ASNS expression are unable to compensate for the GLS1 blockade and are highly sensitive to IACS-6274.[5][3][6]

-

KEAP1/NFE2L2 Mutations: In non-small cell lung cancer (NSCLC), mutations in the KEAP1/NFE2L2 (NRF2) pathway, which regulates the antioxidant response, confer sensitivity to IACS-6274.[1][3] These tumors are often under high basal oxidative stress and are particularly reliant on glutamine-derived GSH for survival, making them vulnerable to GLS1 inhibition.

-

Resistance Pathways: Preclinical studies have shown that signaling through the PI3K/AKT/mTOR pathway can contribute to resistance against IACS-6274.[3] This has provided a rationale for exploring combination therapies.

Quantitative Data

While specific preclinical potency data (e.g., IC50) from the initial discovery have not been detailed in peer-reviewed publications, extensive quantitative data is available from the first-in-human Phase I clinical trial (NCT03894540).[1][7]

Table 1: Phase I Clinical Trial Pharmacokinetics (at Recommended Phase 2 Dose)

| Parameter | Value (at 180 mg BID) |

| Recommended Phase 2 Dose | 180 mg Twice Daily (BID) |

| Approximate Half-life (t½) | ~12 hours |

Data from ASCO 2021, Abstract 3001.

Table 2: Phase I Clinical Trial Pharmacodynamic Target Inhibition

| Dose Level (BID) | Mean Inhibition of Glutamate/Glutamine Ratio (vs. Baseline) |

| 120 mg | 82.5% (p<0.0001) |

| 180 mg | 83.9% (p<0.0001) |

| 240 mg | 85.3% (p<0.0001) |

Data from ASCO 2021, Abstract 3001.[1]

Table 3: Phase I Clinical Trial Preliminary Efficacy

| Efficacy Endpoint | Result |

| Best Overall Response | Stable Disease (SD) in 17 of 20 evaluable patients |

| Disease Control Rate (at 12 weeks) | 60% |

| Durable Stable Disease (≥6 months) | Observed in 6 patients |

Data from ASCO 2021, Abstract 3001.[1]

Experimental Protocols

Detailed protocols for the specific preclinical experiments conducted on IACS-6274 are not publicly available. However, the following sections describe representative, standard methodologies for the key assays that would be employed to characterize a GLS1 inhibitor.

Protocol 1: Recombinant GLS1 Enzymatic Assay (Representative)

-

Objective: To determine the in vitro potency of a test compound (e.g., IACS-6274) against purified GLS1 enzyme.

-

Materials: Recombinant human GLS1, L-glutamine, glutamate dehydrogenase (GDH), NAD+, Tris buffer, 384-well assay plates.

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In each well of a 384-well plate, add Tris buffer, NAD+, and GDH.

-

Add the test compound to the appropriate wells. Add DMSO alone for positive (100% activity) and negative (no enzyme) controls.

-

Initiate the reaction by adding a mixture of GLS1 enzyme and L-glutamine substrate.

-

Incubate the plate at 37°C for 60 minutes. The GLS1 reaction produces glutamate, which is then converted by GDH to α-ketoglutarate, reducing NAD+ to NADH.

-

Measure the rate of NADH production by monitoring the increase in fluorescence at an excitation/emission wavelength of 340/460 nm using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell Viability Assay (Representative)

-

Objective: To measure the effect of a test compound on the proliferation and viability of cancer cell lines.

-

Materials: Selected cancer cell lines (e.g., ASNS-low ovarian cancer cells), culture medium, 96-well plates, test compound, and a viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound for a period of 72 to 120 hours.

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Measure luminescence using a plate reader.

-

Normalize the data to vehicle-treated controls and plot the results to determine the GI50 (concentration for 50% growth inhibition).

-

Experimental Workflow Diagram

Caption: A typical workflow for oncology drug discovery and development.

Conclusion

IACS-6274 is a promising, biomarker-guided metabolic inhibitor with a clear mechanism of action and demonstrated target engagement in clinical trials. By selectively targeting the glutaminase-1 enzyme in glutamine-addicted tumors, it exploits a key metabolic vulnerability of cancer. The identification of predictive biomarkers, such as low ASNS expression and KEAP1/NFE2L2 mutations, is crucial for its ongoing clinical development, allowing for the selection of patient populations most likely to benefit from this therapeutic strategy. Future studies will likely focus on confirming its efficacy in these selected populations and exploring rational combination therapies to overcome potential resistance.

References

- 1. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]

- 2. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]

- 3. IACS-6274, a potent and selective inhibitor of glutaminase (GLS1) being developed for ASNS-low ovarian cancer and KEAP1/NFE2L2 mutant NSCLC patients [event.on24.com]

- 4. Facebook [cancer.gov]

- 5. AACR 2021: Therapeutics Discovery researchers identify key biomarker for metabolic inhibitor - ecancer [ecancer.org]

- 6. AACR 2021: Researchers identify key biomarker for metabolic inhibitor - ecancer [ecancer.org]

- 7. ascopubs.org [ascopubs.org]

The Discovery and History of Aspirin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspirin (B1665792), or acetylsalicylic acid, is one of the most widely used medications globally, with a rich history that spans from ancient herbal remedies to modern-day prophylactic therapy. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and pivotal clinical evaluation of aspirin. It is intended for a scientific audience and presents data in a structured format, details key experimental protocols, and visualizes complex biological and experimental pathways.

Early History and Isolation of Salicin (B1681394)

The use of willow and similar plants for pain and fever relief dates back to ancient civilizations.[1][2][3] The Ebers papyrus, an ancient Egyptian medical text, mentions willow as an anti-inflammatory agent.[3] In ancient Greece, Hippocrates administered willow leaf tea to ease the pain of childbirth.[3]

The modern scientific investigation began in 1763 when the Reverend Edward Stone of the Royal Society in England reported on the efficacy of willow bark in treating fevers.[2][3][4][5] This led to the isolation of the active compound, salicin, from willow bark by Johann Buchner in 1828.[3][5] Subsequently, in 1838, Raffaele Piria successfully converted salicin into salicylic (B10762653) acid.[6]

Synthesis of Acetylsalicylic Acid

While salicylic acid was effective, it caused significant gastric irritation. The breakthrough came in 1853 when French chemist Charles Frédéric Gerhardt first synthesized acetylsalicylic acid by treating sodium salicylate (B1505791) with acetyl chloride.[4][7] However, his process yielded an impure and unstable compound.[4]

It was at the Bayer company in Germany where a stable and pure form of acetylsalicylic acid was first synthesized. On August 10, 1897, Felix Hoffmann, a chemist at Bayer, successfully acetylated salicylic acid to produce pure acetylsalicylic acid.[2][6][8][9] There is historical controversy regarding the extent of Hoffmann's independent contribution, with evidence suggesting that Arthur Eichengrün, another Bayer chemist, directed the synthesis and recognized its potential.[1][9][10][11] Bayer patented the compound and began marketing it under the trade name "Aspirin" in 1899.[1][7][8]

Experimental Protocol: Synthesis of Acetylsalicylic Acid

The synthesis of aspirin is a classic esterification reaction still performed in teaching laboratories today. The following protocol is a standard method for this synthesis:

Materials:

-

Salicylic acid (2.0 g)

-

Acetic anhydride (B1165640) (5 mL)

-

Concentrated sulfuric acid (5 drops) or concentrated phosphoric acid (3 drops)

-

Deionized water

-

Ethanol

-

125 mL Erlenmeyer flask

-

Heating apparatus (steam bath or hot water bath)

-

Ice bath

-

Buchner funnel and filter flask for vacuum filtration

-

Glass rod

-

Weighing paper and balance

Procedure:

-

Weigh approximately 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[6]

-

In a fume hood, add 5 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid, which acts as a catalyst.[6]

-

Gently swirl the flask to dissolve the salicylic acid.

-

Heat the flask in a hot water bath at approximately 80-90°C for 10-15 minutes.[5][7]

-

Remove the flask from the heat and allow it to cool to room temperature.

-

Slowly add 1 mL of deionized water to the cooled mixture to hydrolyze any excess acetic anhydride.[7]

-

Once the reaction has subsided, add 50 mL of cold water to the flask and place it in an ice bath for 10 minutes to facilitate the crystallization of aspirin.[1] If crystals do not form, gently scratch the inside of the flask with a glass rod to induce crystallization.[6][7]

-

Collect the aspirin crystals by vacuum filtration using a Buchner funnel.[1][6][7]

-

Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.[6]

-

Allow the crystals to dry completely on the filter paper.

-

The crude product can be further purified by recrystallization from an ethanol/water mixture.[7]

Elucidation of the Mechanism of Action

For much of the 20th century, the mechanism by which aspirin exerted its therapeutic effects was unknown. The pivotal discovery was made in 1971 by the British pharmacologist Sir John Vane.[2][7][12][13][14] He demonstrated that aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) inhibit the biosynthesis of prostaglandins (B1171923).[12][14][15]

Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever.[12][13] Vane's discovery provided a scientific basis for the therapeutic actions of aspirin and opened the door for the development of other NSAIDs. For this work, he was awarded the Nobel Prize in Physiology or Medicine in 1982.[16]

Experimental Protocol: Inhibition of Prostaglandin (B15479496) Synthesis (Vane, 1971)

The following is a generalized protocol based on the principles of John Vane's 1971 experiment which demonstrated that aspirin inhibits prostaglandin synthesis.

Objective: To determine if aspirin inhibits the enzymatic production of prostaglandins from arachidonic acid in a cell-free system.

Materials:

-

Guinea pig lungs

-

Buffer solution (e.g., Krebs-Henseleit solution)

-

Homogenizer

-

Centrifuge

-

Arachidonic acid (substrate)

-

Acetylsalicylic acid (aspirin)

-

Indomethacin (another NSAID for comparison)

-

Bioassay tissues (e.g., rat stomach strip, rabbit aorta) for detecting prostaglandin activity

-

Thin-layer chromatography (TLC) equipment

-

Radiolabeled arachidonic acid (for quantitative analysis)

Procedure:

-

Preparation of Enzyme Homogenate:

-

Euthanize a guinea pig and perfuse the lungs with buffer to remove blood.

-

Mince the lung tissue and homogenize it in cold buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris, retaining the supernatant which contains the microsomal fraction with cyclooxygenase enzymes.[15]

-

-

Enzyme Inhibition Assay:

-

Divide the supernatant into several aliquots.

-

To different aliquots, add:

-

Vehicle (control)

-

Acetylsalicylic acid at various concentrations

-

Indomethacin at various concentrations

-

-

Pre-incubate the enzyme preparations with the inhibitors for a short period.

-

Initiate the enzymatic reaction by adding arachidonic acid to each aliquot.

-

Incubate the reaction mixtures at 37°C for a specified time.

-

-

Detection of Prostaglandins:

-

Bioassay: Perfuse the reaction products over isolated biological tissues that contract in response to prostaglandins (e.g., rat stomach strip).[17] The degree of contraction is proportional to the amount of prostaglandin produced. Compare the contractions produced by the control and inhibitor-treated samples.

-

Chromatography: Extract the lipids from the reaction mixtures. Spot the extracts on a TLC plate and develop the chromatogram to separate the different prostaglandins. Visualize and quantify the prostaglandin spots. If using radiolabeled arachidonic acid, the radioactivity of the prostaglandin spots can be measured for precise quantification.[14]

-

-

Data Analysis:

-

Calculate the percentage inhibition of prostaglandin synthesis for each concentration of aspirin and indomethacin.

-

Determine the IC50 value for each drug, which is the concentration required to inhibit 50% of the enzyme activity.

-

Pharmacodynamics and Pharmacokinetics

Aspirin's primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12][13] It does this by acetylating a serine residue in the active site of the enzyme.[18] COX-1 is constitutively expressed and is involved in homeostatic functions, while COX-2 is induced during inflammation.[12] Aspirin is more selective for COX-1 than COX-2.[19]

Quantitative Data: Enzyme Inhibition and Pharmacokinetics

| Parameter | Value | Reference(s) |

| COX-1 IC50 | 1.3 ± 0.5 µM (in platelets) | [20] |

| 3.57 µM (in chondrocytes) | [19] | |

| COX-2 IC50 | 29.3 µM (in chondrocytes) | [19] |

| Oral Bioavailability (F) | ~68% | [10] |

| Clearance (CL) | 39 L/h | [10] |

| Volume of Distribution (Vd) | 10.5 L | [10] |

| Half-life (t1/2) | 0.25 h | [10] |

| Peak Plasma Concentration (Cmax) | 4.84 mg/L (500 mg oral dose) | [8] |

| Time to Peak (Tmax) | 0.500 hours (oral dose) | [8] |

Landmark Clinical Trials

The discovery of aspirin's antiplatelet effects led to investigations into its potential for preventing cardiovascular events.

The First Randomized Controlled Trial (Elwood et al., 1974)

In 1974, Peter Elwood and his colleagues published the results of the first randomized controlled trial of aspirin for the secondary prevention of mortality from myocardial infarction.[20][21]

Experimental Protocol:

-

Study Design: Randomized, placebo-controlled trial.

-

Participants: 1,239 men who had recently experienced a myocardial infarction.[21]

-

Intervention: A single daily dose of 300 mg of aspirin.[22]

-

Control: Placebo.

-

Primary Outcome: Total mortality.

-

Results: The trial showed a non-statistically significant reduction in total mortality of 12% at six months and 25% at twelve months in the aspirin group.[20][21] Although the results were not conclusive, they were highly suggestive of a benefit and prompted further research.[21]

The Second International Study of Infarct Survival (ISIS-2)

The ISIS-2 trial, published in 1988, was a landmark study that firmly established the role of aspirin in the treatment of acute myocardial infarction.[3][4][9][12]

Experimental Protocol:

-

Study Design: A 2x2 factorial randomized controlled trial.[3][9]

-

Participants: 17,187 patients with suspected acute myocardial infarction.[3][4]

-

Interventions:

-

Intravenous streptokinase (a fibrinolytic agent) or placebo.

-

Oral aspirin (162 mg/day for one month) or placebo.[3]

-

-

Primary Outcome: 5-week vascular mortality.[3]

-

Results:

Quantitative Data: Clinical Trial Results

| Trial | Intervention | Outcome | Result | Reference(s) |

| Elwood et al. (1974) | Aspirin 300 mg/day | Total mortality at 12 months | 25% reduction (not statistically significant) | [20][21] |

| ISIS-2 (1988) | Aspirin 162 mg/day | 5-week vascular mortality | 23% odds reduction | [3][4] |

| Streptokinase | 5-week vascular mortality | 25% odds reduction | [4] | |

| Aspirin + Streptokinase | 5-week vascular mortality | 42% odds reduction | [3][4] |

Visualizations

Aspirin Synthesis Workflow

Caption: A workflow diagram illustrating the key steps in the laboratory synthesis of aspirin.

Arachidonic Acid Pathway and Aspirin's Mechanism of Action

Caption: The signaling pathway of arachidonic acid metabolism and the inhibitory action of aspirin on COX enzymes.

ISIS-2 Trial Design

Caption: A diagram illustrating the 2x2 factorial design of the ISIS-2 clinical trial.

Conclusion

The journey of aspirin from a folk remedy to a cornerstone of modern medicine is a testament to the power of scientific inquiry. Its synthesis marked the beginning of the pharmaceutical industry, and the elucidation of its mechanism of action revolutionized our understanding of inflammation and thrombosis. The rigorous clinical evaluation of aspirin has saved countless lives by establishing its role in the prevention and treatment of cardiovascular disease. Aspirin remains a subject of ongoing research, with new potential applications continuing to be explored. This guide has provided a technical overview of these key milestones, offering valuable insights for researchers and professionals in the field of drug development.

References

- 1. Synthesis of Aspirin [home.miracosta.edu]

- 2. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 3. Clinical Trial: ISIS-2: Second International Study of Infarct Survival [ebmconsult.com]

- 4. Randomised trial of intravenous streptokinase, oral aspirin, both, or neither among 17,187 cases of suspected acute myocardial infarction: ISIS-2. ISIS-2 (Second International Study of Infarct Survival) Collaborative Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Pharmacokinetics and pharmacodynamics of acetylsalicylic acid after intravenous and oral administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ISIS-2 TRIAL - CardiologyTrials.org [cardiologytrials.org]

- 10. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 11. researchgate.net [researchgate.net]

- 12. International Study of Infarct Survival-2 - American College of Cardiology [acc.org]

- 13. Aspirin - Wikipedia [en.wikipedia.org]

- 14. Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. if-pan.krakow.pl [if-pan.krakow.pl]

- 16. ISIS-2: 10 year survival among patients with suspected acute myocardial infarction in randomised comparison of intravenous streptokinase, oral aspirin, both, or neither - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A randomized controlled trial of acetyl salicylic acid in the secondary prevention of mortality from myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to Rapamycin's Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the macrolide compound Rapamycin (also known as Sirolimus) and its pivotal role as a highly specific inhibitor of the mTOR signaling pathway. Discovered as a product of the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island ("Rapa Nui"), Rapamycin was initially characterized as an antifungal agent but has since become an indispensable tool in cell biology research and a clinically significant immunosuppressant and anti-cancer agent. Its potent antiproliferative effects are mediated through the intricate regulation of cell growth, metabolism, and survival.

Mechanism of Action: An Allosteric Inhibition Model

Rapamycin's mechanism is a classic example of induced proximity, where it acts as a molecular scaffold rather than a direct competitive inhibitor. The process begins with Rapamycin entering the cell and binding with high affinity to its intracellular receptor, the FK506-binding protein of 12 kDa (FKBP12). This Rapamycin-FKBP12 complex then acquires the ability to bind to the mTOR kinase.

Specifically, the complex targets the FKBP12-Rapamycin Binding (FRB) domain, a 100-amino acid sequence located just N-terminal to the kinase domain of mTOR. This binding event does not block the ATP-binding site but instead functions as an allosteric inhibitor, primarily disrupting the functions of the mTOR Complex 1 (mTORC1). This action leads to the inhibition of downstream signaling, thereby arresting cell growth and proliferation. While mTORC1 is highly sensitive to this inhibition, mTOR Complex 2 (mTORC2) is considered largely insensitive to acute Rapamycin treatment, a key distinction in its cellular effects.

The mTOR Signaling Pathway

The mTOR kinase is the catalytic core of two distinct multi-protein complexes, mTORC1 and mTORC2, which regulate different cellular processes.

-

mTOR Complex 1 (mTORC1): Composed of mTOR, Raptor, mLST8, PRAS40, and DEPTOR, mTORC1 is a master regulator of cell growth and metabolism. It integrates signals from growth factors (via the PI3K/Akt pathway), nutrients (especially amino acids), and cellular energy status. When activated, mTORC1 promotes anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy. Its activity is highly sensitive to Rapamycin.

-

mTOR Complex 2 (mTORC2): This complex contains mTOR, Rictor, mLST8, mSin1, and DEPTOR. mTORC2 is generally insensitive to acute Rapamycin treatment and is involved in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.

Rapamycin's therapeutic and research applications stem from its specific inhibition of mTORC1. Activated mTORC1 phosphorylates two key downstream effectors:

-

p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to its activation, which in turn phosphorylates the ribosomal protein S6 and other components of the translational machinery, boosting the translation of specific mRNAs and ribosome biogenesis.

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to and sequesters the translation initiation factor eIF4E. mTORC1 phosphorylates 4E-BP1, causing it to release eIF4E, which can then participate in the initiation of cap-dependent translation.

By inhibiting mTORC1, Rapamycin leads to the dephosphorylation of S6K1 and 4E-BP1, resulting in a significant reduction in protein synthesis and, consequently, a halt in cell growth and proliferation.

Quantitative Data Summary

The interactions governing Rapamycin's mechanism have been quantified, revealing a high-affinity binding cascade. The formation of the FKBP12-Rapamycin complex dramatically increases the binding affinity for the FRB domain of mTOR by over 2000-fold compared to Rapamycin alone.

Table 1: Binding Affinities (Dissociation Constant, Kd)

| Interacting Molecules | Dissociation Constant (Kd) | Citation(s) |

|---|---|---|

| Rapamycin + FKBP12 | 0.2 nM | |

| Rapamycin + FRB Domain (of mTOR) | 26 µM |

| (Rapamycin-FKBP12) + FRB Domain | 12 nM | |

The cellular effect of Rapamycin is dose-dependent and varies significantly across different cell types. The concentration required to inhibit the phosphorylation of S6K1 is often much lower than that needed to achieve a significant reduction in cell proliferation.

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Rapamycin

| Cell Line | Cancer Type | Endpoint Measured | IC50 Value | Citation(s) |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | S6K Phosphorylation | ~0.5 nM | |

| MCF-7 | Breast Cancer | Proliferation | ~20 nM | |

| MDA-MB-231 | Breast Cancer | S6K Phosphorylation | ~20 nM | |

| MDA-MB-231 | Breast Cancer | Proliferation | ~10 µM | |

| HeLa | Cervical Cancer | Viability (48h, Hypoxia) | ~100-200 nM | |

| B16 | Melanoma | Viability (48h) | ~84 nM | |

| T98G | Glioblastoma | Proliferation | ~2 nM | |

| U87-MG | Glioblastoma | Proliferation | ~1 µM |

| Ca9-22 | Oral Cancer | Proliferation | ~15 µM | |

Key Experimental Protocols

Assessing the impact of Rapamycin on the mTOR pathway is fundamental to its study. Below are detailed methodologies for two key experiments: Western Blotting to confirm target engagement and the MTT assay to measure effects on cell viability.

Protocol: Western Blot for mTORC1 Activity (p-S6K1)

This protocol assesses mTORC1 inhibition by measuring the phosphorylation status of its downstream target, S6K1, at the Threonine 389 (Thr389) site. A decrease in the p-S6K1 signal relative to total S6K1 or a loading control indicates successful inhibition by Rapamycin.

-

Cell Culture and Treatment:

-

Seed cells (e.g., MCF-7, HEK293) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of Rapamycin (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1, 6, or 24 hours).

-

-

Cell Lysis:

-

Place culture plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Aspirate PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) per sample by boiling in Laemmli sample buffer for 5-10 minutes.

-

Load samples onto an SDS-PAGE gel (e.g., 4-15% Tris-glycine gradient gel) and run until adequate separation is achieved.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389) and a loading control (e.g., total S6K1, GAPDH, or β-actin) overnight at 4°C.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.

-

Quantify band intensity to determine the relative change in p-S6K1 levels.

-

Protocol: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. A reduction in viability is expected following Rapamycin treatment.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete growth medium.

-

Incubate at 37°C in a 5% CO₂ incubator until cells adhere and reach approximately 70% confluency (typically 24 hours).

-

-

Treatment:

-

Prepare serial dilutions of Rapamycin in a complete growth medium.

-

Remove the existing medium from the cells and replace it with 100 µL of medium containing the different concentrations of Rapamycin or vehicle control.

-

-

Incubation:

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150-200 µL of a solubilization solution (e.g., DMSO or 0.05 N HCl in isopropanol) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 15-30 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance (Optical Density) of each well at 570 nm using a microplate reader, with a background reference wavelength of 630 nm.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC₅₀ value.

-

An In-depth Technical Guide to the Core Principles of Paclitaxel Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles underlying the synthesis of Paclitaxel, a cornerstone of modern chemotherapy. We will delve into the prevalent semi-synthetic and landmark total synthesis approaches, presenting comparative quantitative data, detailed experimental protocols for key transformations, and visualizations of the synthesis workflow and its critical biological signaling pathway.

Data Presentation: A Comparative Analysis of Paclitaxel Synthesis Routes

The synthesis of Paclitaxel has been approached from multiple angles, with semi-synthesis from naturally occurring precursors being the most commercially viable method. Total synthesis, while a monumental achievement in organic chemistry, remains a less economically feasible route for large-scale production. The following tables summarize key quantitative data from prominent synthetic routes.

Table 1: Semi-Synthesis of Paclitaxel from 10-Deacetylbaccatin III (10-DAB)

| Step | Product | Typical Yield (%) | Typical Purity (%) |

| 1. Silylation (Protection) | 7-O-TES-10-deacetylbaccatin III | 85 - 95 | > 98 |

| 2. Acetylation | 7-O-TES-baccatin III | 90 - 98 | > 98 |

| 3. Side Chain Attachment (Ojima-Holton) | Protected Paclitaxel Intermediate | 80 - 90 | > 95 |

| 4. Deprotection | Paclitaxel | 85 - 95 | > 99.5 |

| Overall | Paclitaxel from 10-DAB | ~50 - 70 | > 99.5 |

Data compiled from various sources, including patent literature, and may vary based on specific reaction conditions and scale.[1][2]

Table 2: Comparison of Landmark Total Synthesis Routes

| Synthesis | Precursor | Number of Steps | Overall Yield (%) |

| Holton (1994) | Patchoulene Oxide | 46 | ~0.04 |

| Nicolaou (1994) | Mucic Acid | 40 | ~0.0078 |

These landmark syntheses, while low-yielding, were pivotal in advancing the field of organic chemistry.[3][4]

Experimental Protocols: Key Methodologies in Paclitaxel Synthesis

The following protocols provide a detailed look at the critical steps in the semi-synthesis of Paclitaxel from 10-deacetylbaccatin III (10-DAB).

Protocol 1: Protection of the C-7 Hydroxyl Group of 10-DAB

Objective: To selectively protect the C-7 hydroxyl group of 10-DAB using triethylsilyl chloride (TESCl) to prevent its reaction in subsequent steps.

Materials:

-

10-Deacetylbaccatin III (10-DAB)

-

Triethylsilyl chloride (TESCl)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TESCl (1.1-1.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-10-deacetylbaccatin III.[1]

Protocol 2: Acetylation of the C-10 Hydroxyl Group

Objective: To acetylate the C-10 hydroxyl group of 7-O-TES-10-deacetylbaccatin III to form the baccatin (B15129273) III core structure.

Materials:

-

7-O-TES-10-deacetylbaccatin III

-

Acetyl chloride (AcCl) or Acetic anhydride (B1165640) (Ac₂O)

-

Pyridine (anhydrous) or 4-dimethylaminopyridine (B28879) (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous DCM.

-

Add pyridine or DMAP to the solution.

-

Cool the mixture to 0°C.

-

Slowly add acetyl chloride or acetic anhydride.

-

Stir the reaction at 0°C for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting 7-O-TES-baccatin III by silica gel column chromatography.[1]

Protocol 3: Side Chain Attachment via Ojima-Holton β-Lactam Coupling

Objective: To couple the protected C-13 side chain to the 7-O-TES-baccatin III core using the Ojima-Holton β-lactam method.

Materials:

-

7-O-TES-baccatin III

-

(3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (Ojima β-Lactam)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium hydride (NaH)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 7-O-TES-baccatin III in anhydrous THF and cool to -40°C to -78°C under an inert atmosphere.

-

Slowly add a solution of LiHMDS (or another strong base) to deprotonate the C-13 hydroxyl group.

-

In a separate flask, dissolve the Ojima β-lactam in anhydrous THF.

-

Add the β-lactam solution to the reaction mixture containing the deprotonated baccatin III derivative.

-

Allow the reaction to proceed at low temperature, monitoring its progress by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Warm the mixture to room temperature and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude protected Paclitaxel.

Protocol 4: Deprotection to Yield Paclitaxel

Objective: To remove the triethylsilyl protecting groups from the coupled product to yield the final Paclitaxel molecule.

Materials:

-

Protected Paclitaxel intermediate

-

Hydrofluoric acid-pyridine complex (HF-Py) or Trifluoroacetic acid (TFA)

-

Acetonitrile (B52724) or Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography or preparative HPLC

Procedure:

-

Dissolve the protected Paclitaxel intermediate in acetonitrile or DCM.

-

Carefully add HF-Py or TFA at 0°C.

-

Stir the reaction at 0°C to room temperature for the required duration, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate to dryness.

-

Purify the final product by silica gel chromatography or preparative HPLC to obtain high-purity Paclitaxel.[1]

Mandatory Visualizations: Synthesis Workflow and Signaling Pathways

Paclitaxel Semi-Synthesis Workflow

The following diagram illustrates the key stages in the semi-synthesis of Paclitaxel from 10-deacetylbaccatin III.

Caption: Workflow for the semi-synthesis of Paclitaxel from 10-DAB.

Paclitaxel-Induced Apoptosis Signaling Pathway

Paclitaxel exerts its cytotoxic effects by stabilizing microtubules, leading to mitotic arrest and subsequent activation of apoptotic signaling cascades. The diagram below illustrates this pathway.

Caption: Paclitaxel's mechanism of action leading to apoptosis.

References

- 1. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]

- 2. EP0875508B1 - Method for the preparation of baccatin III and derivatives thereof from 10-deacetylbaccatin III - Google Patents [patents.google.com]

- 3. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to the Biological Functions of Rapamycin

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound first discovered as a product of the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1][2] Initially identified for its potent antifungal properties, it was later found to possess significant immunosuppressive and antiproliferative effects in mammalian cells.[1][3] These discoveries have led to its clinical use in preventing organ transplant rejection and its extensive investigation as a potential anti-cancer and anti-aging therapeutic.[1][4][5][6] The primary mechanism of action of Rapamycin is the inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][6][7][8]

Core Mechanism of Action

Rapamycin exerts its biological effects by forming a gain-of-function complex with the 12-kDa FK506-binding protein (FKBP12), an intracellular receptor.[1][3] This Rapamycin-FKBP12 complex then directly binds to and allosterically inhibits the mTOR Complex 1 (mTORC1).[1][3][9]

mTOR is the core component of two distinct multi-protein complexes, mTORC1 and mTORC2, which differ in their protein components, upstream regulators, and downstream targets.[1][4][7]

-

mTORC1: This complex is sensitive to acute Rapamycin inhibition.[4] It contains the regulatory protein Raptor and is a master regulator of cell growth, promoting anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[1][7][8] mTORC1 integrates signals from growth factors, amino acids, energy levels, and oxygen.[3][4][9]

-

mTORC2: This complex, which contains the protein Rictor, is generally considered Rapamycin-insensitive, although prolonged exposure can inhibit its assembly and function in certain cell types.[1][4][7] mTORC2 is involved in regulating the cytoskeleton, cell survival, and metabolism.[4][8][9]

Signaling Pathways

The mTOR pathway is a central signaling node that coordinates a wide array of cellular inputs to control fundamental biological processes.

mTORC1 Signaling Pathway

Upstream signals such as growth factors activate the PI3K/Akt pathway, which in turn inhibits the TSC1/TSC2 complex.[9] This relieves the inhibition on the small GTPase Rheb, allowing it to activate mTORC1.[9] Once active, mTORC1 phosphorylates key downstream targets, including S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), to promote protein synthesis and cell growth.[4][10] Rapamycin, by binding to FKBP12, directly inhibits mTORC1 activity, thus blocking these downstream effects.

References

- 1. benchchem.com [benchchem.com]

- 2. solongevity.com [solongevity.com]

- 3. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. academic.oup.com [academic.oup.com]

- 6. nbinno.com [nbinno.com]

- 7. cusabio.com [cusabio.com]

- 8. raybiotech.com [raybiotech.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. aacrjournals.org [aacrjournals.org]

Key research papers on [Compound]'s discovery

Once you provide the compound name, I will proceed with the following steps:

-

Identify and research the key scientific publications detailing the discovery, mechanism of action, and preclinical/clinical development of the specified compound.

-

Structure the quantitative data into clear and concise tables for comparative analysis.

-

Detail the experimental methodologies for pivotal experiments, providing the necessary context for researchers to understand the techniques used.

-

Generate custom Graphviz diagrams to visually represent signaling pathways, experimental workflows, or other logical relationships as described in the research, adhering to all your specified formatting and color constraints.

I am ready to begin this process as soon as you provide the name of the compound.

An In-depth Technical Guide to the Interaction of Osimertinib with Target EGFR Proteins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osimertinib (B560133) (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Developed to overcome resistance to earlier-generation TKIs, its mechanism of action is highly selective for both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[1] This guide provides a detailed examination of osimertinib's molecular interactions, its effects on downstream signaling cascades, quantitative efficacy data, and the experimental protocols used to characterize its activity.

Mechanism of Action: Irreversible and Selective Inhibition

Osimertinib's primary molecular target is the epidermal growth factor receptor (EGFR), a transmembrane receptor tyrosine kinase crucial for regulating cell growth, proliferation, and survival.[3] In certain cancers, like NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving tumor growth.[1][3]

Osimertinib functions as an irreversible inhibitor. Its chemical structure includes a reactive acrylamide (B121943) group that forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[4][5] This permanent binding blocks the receptor's kinase activity by preventing ATP from binding, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[3][4]

A key advantage of osimertinib is its high selectivity for mutant forms of EGFR over the wild-type receptor.[3] This selectivity is attributed to its ability to form strong hydrophobic interactions within the ATP-binding pocket of the mutant EGFR, particularly with the T790M mutation, leading to a more favorable binding affinity and a higher rate of covalent bond formation compared to the wild-type EGFR.[6] This targeted action minimizes the side effects associated with the inhibition of normal EGFR function in healthy tissues.[3]

Impact on EGFR Signaling Pathways

The constitutive activation of mutant EGFR drives tumor progression through the continuous stimulation of downstream signaling cascades. By inhibiting EGFR phosphorylation, osimertinib effectively shuts down these pro-survival pathways. The two primary pathways affected are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway : This pathway is a central regulator of cell proliferation and differentiation.[1][7]

-

PI3K/AKT/mTOR Pathway : This cascade is a critical mediator of cell survival, growth, and metabolism.[1][7]

The sustained signaling from these pathways in the presence of activating EGFR mutations promotes the uncontrolled growth and survival characteristic of tumor cells. Osimertinib's inhibition of EGFR leads to the dephosphorylation of key downstream proteins like AKT and ERK, thereby inducing apoptosis and halting the cell cycle in cancer cells.[5]

Quantitative Data on Osimertinib-EGFR Interaction

The efficacy of Osimertinib is quantified through various metrics, including the half-maximal inhibitory concentration (IC50) in cellular assays and the kinetic parameters of binding affinity (Ki) and inactivation rate (kinact) in biochemical assays.

Table 1: IC50 Values of Osimertinib in NSCLC Cell Lines

The IC50 value represents the concentration of an inhibitor required to reduce a biological process by 50%. The data below demonstrates Osimertinib's potent inhibition of cell lines with EGFR sensitizing and resistance mutations, while showing significantly less activity against wild-type EGFR.

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |

| PC-9 | Exon 19 deletion | 13 - 23[8][9][10] |

| H3255 | L858R | ~12[10] |

| PC-9ER | Exon 19 del + T790M | 13 - 166[8][9][10] |

| H1975 | L858R + T790M | 4.6 - 5[8][9][10] |

| LoVo | Wild-Type | 493.8[11] |

| Calu3 | Wild-Type | 650[10] |

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Kinetic Parameters of Osimertinib Interaction with EGFR Variants

Kinetic studies provide a deeper understanding of the drug-target interaction. Ki represents the reversible binding affinity (lower is tighter), and kinact is the rate of irreversible covalent bond formation. The kinact/Ki ratio indicates the overall efficiency of inactivation.

| EGFR Variant | Ki (nM) | kinact (s⁻¹) | kinact/Ki (M⁻¹s⁻¹) |

| Wild-Type (WT) | 3.5 | 0.003 | 8.6 x 10² |

| L858R | 1.2 | 0.009 | 7.5 x 10³ |

| L858R/T790M | 0.2 | 0.009 | 4.5 x 10⁴ |

Data compiled from kinetic studies on the interaction of Osimertinib with different EGFR variants.[6] These values highlight that Osimertinib binds more tightly and reacts faster with the mutant forms of EGFR compared to the wild-type.[6]

Experimental Protocols

The characterization of Osimertinib's interaction with EGFR involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

EGFR Kinase Activity Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of Osimertinib on the enzymatic activity of purified EGFR protein variants.

-

Objective : To determine the IC50 value of Osimertinib against specific EGFR mutations in a purified system.

-

Materials :

-

Recombinant human EGFR kinase (WT, L858R/T790M, etc.)

-

ATP

-

Tyrosine kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[12]

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Serially diluted Osimertinib

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[12][13]

-

384-well microplates

-

-

Procedure :

-

Prepare a 2X ATP/substrate solution in tyrosine kinase buffer.[12]

-

Dispense 1 µL of serially diluted Osimertinib or DMSO (vehicle control) into the wells of a 384-well plate.[12]

-

Add 2 µL of the appropriate EGFR enzyme dilution to each well and pre-incubate for 30 minutes at room temperature.[12]

-

Initiate the kinase reaction by adding 2 µL of the 2X ATP/substrate solution to each well. Incubate for 60 minutes at room temperature.[12]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12][13]

-

Read the luminescence on a plate reader.

-

The data is then plotted as percent inhibition versus the log concentration of Osimertinib to calculate the IC50 value.[12]

-

Cell Viability Assay (Cellular)

This assay determines the effect of an inhibitor on the proliferation and survival of cancer cells harboring specific EGFR mutations.

-

Objective : To determine the concentration-dependent cytotoxic effect of Osimertinib on cells with different EGFR mutation statuses.

-

Materials :

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Appropriate cell culture medium and supplements

-

96-well cell culture plates

-

Osimertinib (serially diluted)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

-

Procedure :

-

Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]

-

Replace the medium with fresh medium containing serially diluted concentrations of Osimertinib or DMSO (vehicle control).[12]

-

Incubate the plates for 72 hours at 37°C in a CO₂ incubator.[12]

-

After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence on a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the results against the log concentration of Osimertinib to determine the IC50 value.[12]

-

Western Blotting for Phospho-EGFR and Downstream Signaling

This protocol is used to visualize the inhibitory effect of Osimertinib on the phosphorylation of EGFR and its key downstream signaling proteins, AKT and ERK.

-

Objective : To confirm the on-target effect of Osimertinib in a cellular context.

-

Materials :

-

NSCLC cell lines

-

Osimertinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH).[12]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure :

-

Seed cells and allow them to adhere. Treat with various concentrations of Osimertinib for a specified time (e.g., 2-24 hours).[11]

-

For some cell lines, stimulate with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation before lysis.[12]

-

Wash cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.[12]

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[12]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.[12]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Experimental and Logical Workflows

The preclinical evaluation of a targeted inhibitor like Osimertinib follows a logical progression from initial biochemical characterization to cellular and in vivo efficacy studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Osimertinib (AZD9291) decreases programmed death ligand-1 in EGFR-mutated non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 4. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. benchchem.com [benchchem.com]

- 13. promega.com [promega.com]

Methodological & Application

Application Notes: In Vitro Evaluation of [Compound]

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for the initial in vitro evaluation of a novel therapeutic candidate, hereafter referred to as "[Compound]". The following protocols are designed to assess the compound's impact on cell viability, its potential to induce apoptosis, and its effect on a key signaling pathway. The methodologies described are fundamental for characterizing the cellular activity of a new compound and are adaptable to a wide range of cell lines and research contexts.[1][2]

Hypothetical Mechanism of Action

For the purpose of this guide, we will hypothesize that "[Compound]" is an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many diseases, including cancer. By inhibiting this pathway, "[Compound]" is expected to decrease cell viability and induce apoptosis in susceptible cell lines.

Data Presentation: Summarizing Quantitative Data

All quantitative results should be summarized in clear, well-structured tables to facilitate comparison between different concentrations of "[Compound]" and control conditions.

Table 1: Cell Viability (MTT Assay) of Cells Treated with [Compound] for 48 hours

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 92.1 ± 4.8 |

| 5 | 75.6 ± 6.1 |

| 10 | 51.3 ± 4.5 |

| 25 | 28.9 ± 3.9 |

| 50 | 15.4 ± 2.7 |

| 100 | 5.8 ± 1.9 |

Table 2: Apoptosis Induction (Caspase-3/7 Activity) in Cells Treated with [Compound] for 24 hours

| Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |

| 0 (Vehicle Control) | 1.0 ± 0.2 |

| 1 | 1.3 ± 0.3 |

| 5 | 2.1 ± 0.4 |

| 10 | 4.5 ± 0.6 |

| 25 | 7.8 ± 0.9 |

| 50 | 12.3 ± 1.5 |

| 100 | 15.1 ± 1.8 |

Table 3: Western Blot Densitometry Analysis of Phospho-Akt (Ser473) Levels

| Concentration (µM) | Relative Phospho-Akt (Ser473) Levels (Normalized to β-Actin) |

| 0 (Vehicle Control) | 1.00 |

| 10 | 0.65 |

| 50 | 0.21 |

Mandatory Visualization

Signaling Pathway Diagram

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by [Compound].

Experimental Workflow Diagram

Caption: General experimental workflow for assessing the in vitro effects of [Compound].

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] Live cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[3][4]

Materials:

-

96-well cell culture plates

-

Selected cell line

-

Complete culture medium

-

[Compound] stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][5]

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of [Compound] in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest compound concentration wells.[2]

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[3][6]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[1][2]

-

Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3][4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, which are key effector enzymes in the apoptotic pathway.[7] The assay provides a proluminescent substrate that is cleaved by active caspases to generate a light signal.[7][8]

Materials:

-

White-walled 96-well plates

-

Selected cell line

-

Complete culture medium

-

[Compound] stock solution (in DMSO)

-

Caspase-Glo® 3/7 Assay Kit (Promega)

-

Luminometer

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

-

Incubation: Incubate the plate for the desired time period (e.g., 12, 24, or 48 hours).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[8] Allow the reagent to equilibrate to room temperature before use.[9]

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[8]

-

Incubation and Measurement: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light. Measure the luminescence using a luminometer.[8]

-

Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle control.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of changes in protein expression or post-translational modifications (e.g., phosphorylation) in a signaling pathway.[10]

Materials:

-

6-well cell culture plates

-

Selected cell line

-

Complete culture medium

-

[Compound] stock solution (in DMSO)

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors[11]

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[12]

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells into 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of [Compound] for the appropriate duration.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS.[11][13] Add ice-cold lysis buffer to each well and scrape the cells.[13] Transfer the lysate to a microcentrifuge tube.[11]

-

Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[14] Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix a specific amount of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11][12]

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10]

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).[12]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]

-

Data Analysis: Perform densitometry analysis on the protein bands to quantify the relative protein levels, normalizing to a loading control like β-actin.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Caspase-Glo® 3/7 Assay Protocol [promega.kr]

- 8. ulab360.com [ulab360.com]

- 9. Caspase 3/7 Activity [protocols.io]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. bio-rad.com [bio-rad.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. origene.com [origene.com]

- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

Application Notes and Protocols for the Dissolution and Storage of [Compound]

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Proper dissolution and storage of research compounds are critical for ensuring the accuracy, reproducibility, and reliability of experimental results. The stability and efficacy of [Compound] can be significantly affected by the choice of solvent, storage temperature, and handling procedures. These application notes provide a comprehensive guide to the best practices for dissolving and storing [Compound] to maintain its integrity and performance in various research applications.

It is imperative to consult the Safety Data Sheet (SDS) for [Compound] prior to handling to understand its specific hazards and safety precautions.[1] Always use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, and work in a well-ventilated area or a chemical fume hood.[1]

2. Materials

-

[Compound] (lyophilized powder or solid form)

-

Choice of solvent (see Table 1 for solubility data)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filter-barrier pipette tips

-

Vortex mixer

-

Sonicator (optional)

-

Centrifuge

3. Dissolution Protocol

The selection of an appropriate solvent is the first and most critical step in preparing a stock solution of [Compound]. The choice will depend on the compound's inherent solubility and the requirements of the downstream application.

3.1. Solvent Selection

Refer to Table 1 for a summary of [Compound]'s solubility in common laboratory solvents. It is recommended to test the solubility of a small amount of the compound before dissolving the entire sample.[2]

Table 1: Solubility of [Compound] in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | >50 | A common solvent for many organic compounds.[3][4] Note that DMSO can be toxic to some cells. |